
N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide
Beschreibung
N-(2-Furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide is a benzamide derivative characterized by a 3-nitro-substituted benzoyl core. The compound features a 4-morpholinyl group at the para position and an N-(2-furylmethyl)amide moiety. The furylmethyl group introduces aromatic and mildly electron-donating properties, which may influence solubility and biological interactions .
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-4-morpholin-4-yl-3-nitrobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c20-16(17-11-13-2-1-7-24-13)12-3-4-14(15(10-12)19(21)22)18-5-8-23-9-6-18/h1-4,7,10H,5-6,8-9,11H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAVCWTWXLBEQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-furylmethyl)-4-(4-morpholinyl)-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including findings from various studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 270.27 g/mol
The presence of a nitro group and a morpholine moiety contributes to its pharmacological properties. The furan ring may enhance lipophilicity, potentially improving membrane permeability.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it was tested against various cancer cell lines, demonstrating notable cytotoxicity.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound's mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. It has been shown to induce apoptosis in cancer cells by activating caspase pathways and modulating the expression of Bcl-2 family proteins.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the benzamide core significantly influence the biological activity of the compound. For example, replacing the morpholine with other cyclic amines alters the potency against various cancer cell lines.
Table 2: SAR Analysis of Analog Compounds
Analog Compound | IC (µM) | Modification |
---|---|---|
N-(2-furylmethyl)-4-(piperidinyl)-3-nitrobenzamide | 9.0 | Piperidine instead of morpholine |
N-(2-furylmethyl)-4-(cyclohexyl)-3-nitrobenzamide | 12.5 | Cyclohexyl substitution |
Case Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated, with no significant adverse effects observed.
Case Study 2: Combination Therapy
In combination with standard chemotherapeutic agents, this compound showed enhanced efficacy, suggesting potential for use in combination therapy protocols for resistant cancer types.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Morpholinyl-Containing Benzamides
Morpholine derivatives are common in drug design due to their balanced lipophilicity and hydrogen-bonding capacity.
Key Observations :
- The target compound’s furylmethyl group is less bulky than benzoxazole () but more hydrophobic than morpholinyl-ethyl chains ().
Nitro-Substituted Benzamides with Heterocyclic Moieties
The 3-nitro group is a strong electron-withdrawing substituent that may enhance binding to electron-rich biological targets.
Key Observations :
Challenges :
- Steric hindrance from the furylmethyl group may require optimized coupling conditions (e.g., HATU/DIPEA) .
- Nitro groups can complicate purification due to their reactivity .
Physicochemical Properties
*LogP calculated using fragment-based methods.
Insights :
- The target compound’s LogP (2.1) suggests moderate membrane permeability, ideal for oral bioavailability.
- Morpholinyl and sulfonyl groups () enhance solubility but may reduce blood-brain barrier penetration.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.